

An In-depth Technical Guide to 4-Butoxybenzonitrile: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Butoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **4-Butoxybenzonitrile**, a key intermediate in the synthesis of various organic molecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Core Chemical Properties

4-Butoxybenzonitrile is an aromatic compound characterized by a cyanophenyl group substituted with a butoxy ether linkage. Its physicochemical properties are crucial for its application in organic synthesis and as a building block for more complex molecules. A summary of its key quantitative data is presented below.

Property	Value
Molecular Formula	C ₁₁ H ₁₃ NO
Molecular Weight	175.23 g/mol
Melting Point	Data not available
Boiling Point	Data not available
Density	Data not available
Solubility	Data not available
CAS Number	57368-65-5

Chemical Structure

The structure of **4-Butoxybenzonitrile** consists of a benzene ring substituted with a nitrile (-C≡N) group and a butoxy (-O(CH₂)₃CH₃) group at the para (1,4) positions.

Structural Identifiers:

- SMILES: CCCCOC1=CC=C(C=C1)C#N
- InChI: InChI=1S/C11H13NO/c1-2-3-7-13-11-8-5-10(6-9-11)12/h5-6,8-9H,2-4,7H2,1H3

Molecular structure of **4-Butoxybenzonitrile**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data have been reported for **4-Butoxybenzonitrile**.

¹H NMR (400 MHz, CDCl₃):

- δ = 7.57 (d, J = 8.8 Hz, 2H)
- δ = 6.93 (d, J = 8.8 Hz, 2H)

- $\delta = 3.99$ (t, $J = 6.4$ Hz, 2H)
- $\delta = 1.81$ -1.74 (m, 2H)
- $\delta = 1.54$ -1.44 (m, 2H)
- $\delta = 0.98$ (t, $J = 7.4$ Hz, 3H)

^{13}C NMR (100 MHz, CDCl_3):

- $\delta = 162.7$
- $\delta = 133.9$
- $\delta = 119.2$
- $\delta = 115.1$
- $\delta = 104.2$
- $\delta = 68.0$
- $\delta = 31.1$
- $\delta = 19.2$
- $\delta = 13.8$

Infrared (IR) Spectroscopy

While a specific full spectrum for **4-Butoxybenzonitrile** is not readily available, the expected characteristic IR absorptions based on its functional groups are:

Functional Group	Characteristic Absorption (cm ⁻¹)
C≡N (Nitrile)	2220 - 2260 (strong to medium, sharp)
C-O (Aryl Ether)	1200 - 1275 (strong, C-O-C asymmetric stretch) and 1000-1075 (strong, C-O-C symmetric stretch)
C-H (sp ² Aromatic)	3000 - 3100 (medium to weak)
C-H (sp ³ Aliphatic)	2850 - 3000 (medium to strong)
C=C (Aromatic Ring)	1400 - 1600 (medium to weak, multiple bands)

Experimental Protocols

Synthesis of 4-Butoxybenzonitrile via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers. This protocol outlines the synthesis of **4-Butoxybenzonitrile** from 4-cyanophenol and 1-bromobutane.

Materials:

- 4-Cyanophenol
- 1-Bromobutane
- Potassium Carbonate (K₂CO₃), anhydrous
- Acetone, anhydrous
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

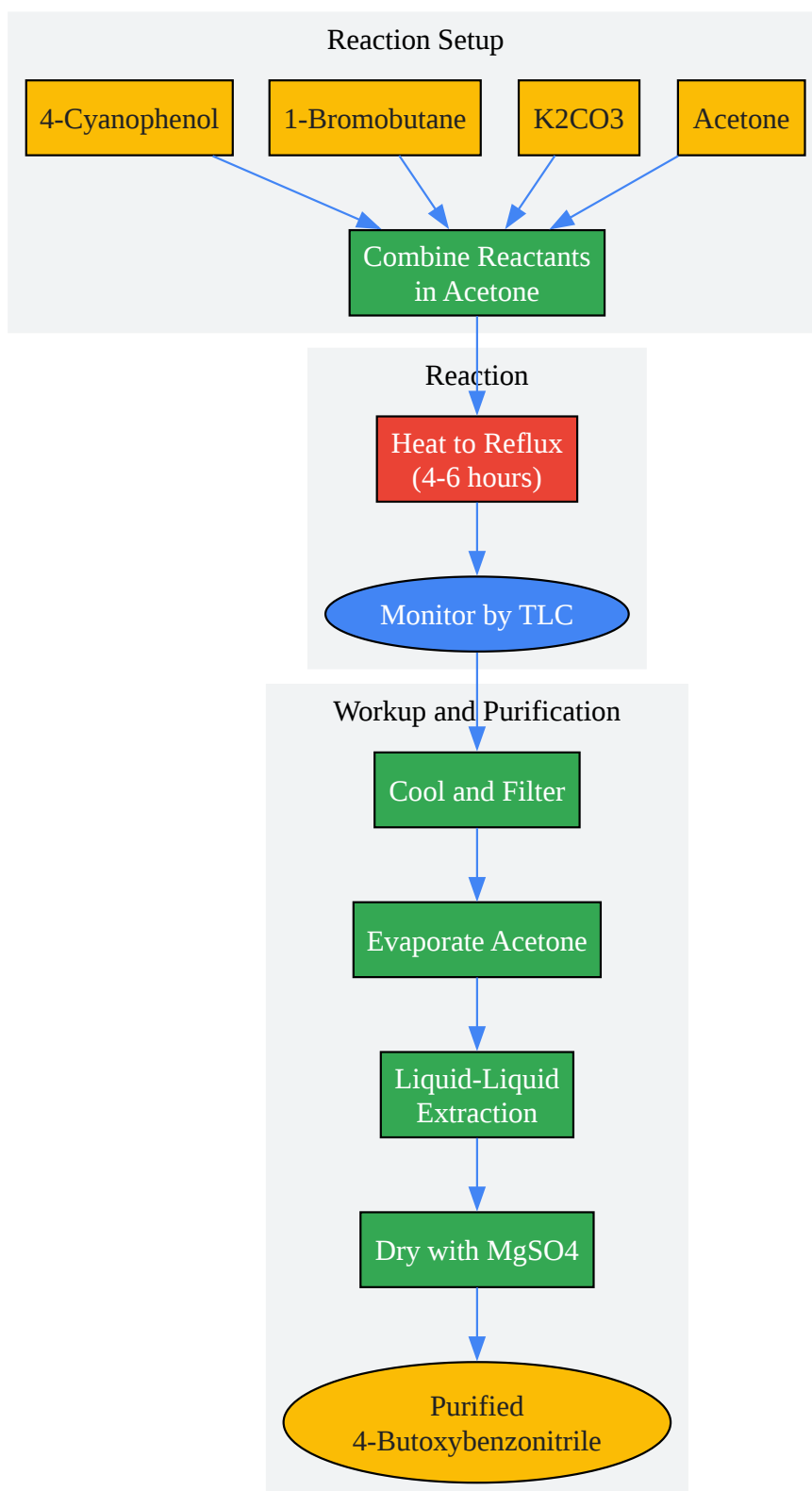
Equipment:

- Round-bottom flask with reflux condenser
- Stirring apparatus (magnetic stirrer and stir bar)
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 4-cyanophenol (1.0 equivalent) in anhydrous acetone.
- Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.
- Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, water, and then brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **4-Butoxybenzonitrile**.
- The crude product can be further purified by column chromatography or distillation under reduced pressure.



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Experimental workflow for the synthesis of **4-Butoxybenzonitrile**.

This guide provides a foundational understanding of **4-Butoxybenzonitrile** for researchers and professionals. Further investigation into its biological activities and applications in drug discovery and materials science is warranted.

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